2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its complex structure, which includes a triazole ring, fluorophenyl groups, and a methanesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethyl and fluorophenyl groups. The methanesulfonamido group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methanesulfonamido group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Modified fluorophenyl derivatives.
Scientific Research Applications
2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-CHLOROPHENYL)ACETAMIDE
- **2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-BROMOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAM
Properties
Molecular Formula |
C20H21F2N5O3S2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F2N5O3S2/c1-3-26-18(12-27(32(2,29)30)17-9-7-14(21)8-10-17)24-25-20(26)31-13-19(28)23-16-6-4-5-15(22)11-16/h4-11H,3,12-13H2,1-2H3,(H,23,28) |
InChI Key |
SAHYOBQTNUVDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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